molecular formula C8H8INO2 B3047992 5-Iodo-2-(methylamino)benzoic acid CAS No. 151979-21-4

5-Iodo-2-(methylamino)benzoic acid

Cat. No.: B3047992
CAS No.: 151979-21-4
M. Wt: 277.06 g/mol
InChI Key: NPSFEYVICGGCLT-UHFFFAOYSA-N
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Description

5-Iodo-2-(methylamino)benzoic acid (CAS 151979-21-4) is a benzoic acid derivative with a molecular formula of C8H8INO2 and a molecular weight of 277.06 g/mol . This compound serves as a key anthranilic acid-based chemical intermediate in medicinal chemistry and drug discovery research. A significant application of this compound is in the exploration of novel antitubercular agents. Scientific studies have identified anthranilic acid derivatives, including those with an iodine substitution, as inhibitors of MabA (FabG1), an essential enzyme in the FAS-II system for mycolic acid biosynthesis in Mycobacterium tuberculosis . These inhibitors represent a promising strategy for targeting multidrug-resistant tuberculosis. The compound is provided with a purity greater than 97% and is intended for research purposes only in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2-(methylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSFEYVICGGCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624306
Record name 5-Iodo-2-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151979-21-4
Record name 5-Iodo-2-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 5 Iodo 2 Methylamino Benzoic Acid

Precursor-Based Synthesis Strategies

Synthesis from 2-(Methylamino)benzoic acid Precursors

The most direct route to 5-Iodo-2-(methylamino)benzoic acid involves the direct iodination of its non-iodinated precursor, 2-(methylamino)benzoic acid, also known as N-methylanthranilic acid. This method leverages the principles of electrophilic aromatic substitution, where an iodine-containing electrophile is introduced to the aromatic ring.

In a typical procedure analogous to the synthesis of similar compounds like 2-amino-5-iodobenzoic acid, the reaction is carried out by treating 2-(methylamino)benzoic acid with molecular iodine in the presence of an oxidizing agent. google.com The oxidizing agent is crucial as molecular iodine itself is generally not reactive enough to substitute onto the aromatic ring. libretexts.org Common oxidizing agents for this purpose include hydrogen peroxide or iodic acid. google.com The reaction is often performed in a solvent such as acetic acid, which can dissolve the starting material effectively. google.com

The directing effects of the substituents on the precursor's benzene (B151609) ring guide the position of iodination. The methylamino group (-NHCH3) is a strong activating group and an ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director. The powerful activating nature of the methylamino group dominates, directing the incoming electrophile to the position para to it (C5), resulting in the desired product with high regioselectivity.

A method used to prepare 2-amino-5-iodo benzoic acid from anthranilic acid involves using a solution of iodine in potassium hydroxide (B78521) (KOH), which forms hypoiodite. ubc.ca This approach could potentially be adapted for the N-methylated analog.

Synthesis from Iodinated Aromatic Compounds and Methylamine (B109427) Introduction

An alternative strategy begins with an aromatic ring that is already iodinated in the desired position. A common precursor for this pathway is 2-amino-5-iodobenzoic acid. The synthesis then proceeds via the selective methylation of the amino group. This N-methylation transforms the amino group into the required methylamino group to yield the final product.

Another pathway in this category would start with a precursor like 2-halo-5-iodobenzoic acid (for example, 2-chloro-5-iodobenzoic acid). The synthesis would then involve a nucleophilic substitution reaction where the halogen at the C2 position is displaced by methylamine. This transformation is often facilitated by transition-metal catalysis, such as in the Buchwald-Hartwig amination reaction, which is effective for forming carbon-nitrogen bonds.

A related, albeit more complex, approach is the Sandmeyer reaction. This multi-step process would typically start from a precursor like 5-amino-2-methylbenzoic acid. The amino group is first converted into a diazonium salt, which is then substituted with an iodo group using a reagent like potassium iodide. googleapis.comgoogle.com While effective, this method is often considered more cumbersome due to the multiple steps and the potentially hazardous nature of diazotization. googleapis.comgoogle.com

Iodination Reaction Mechanisms and Optimization

The successful synthesis of this compound hinges on understanding and optimizing the iodination reaction itself. This involves the mechanism of electrophile generation, catalytic enhancements, and controlling the reaction's regioselectivity.

Electrophilic Aromatic Substitution for Iodo Group Introduction

The core chemical transformation in the direct iodination of 2-(methylamino)benzoic acid is electrophilic aromatic substitution (SEAr). Iodine (I₂) by itself is a weak electrophile and does not readily react with aromatic rings. libretexts.orglibretexts.org To facilitate the reaction, an oxidizing agent is used to generate a more potent electrophilic iodine species, often conceptualized as I⁺. libretexts.orgyoutube.com

The mechanism proceeds in two main steps:

Generation of the Electrophile : An oxidizing agent, such as nitric acid or hydrogen peroxide, reacts with molecular iodine to form a stronger electrophile. For instance, reaction with nitric acid can form the I⁺ ion. youtube.com

Nucleophilic Attack and Aromatization : The electron-rich benzene ring of 2-(methylamino)benzoic acid attacks the electrophilic iodine species. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. In the final step, a base (which can be water or the conjugate base of the acid used) removes a proton from the carbon atom that formed the new bond with iodine, restoring the ring's aromaticity and yielding the final product, this compound. youtube.com

The reaction conditions for similar iodinations are summarized in the table below.

Starting MaterialReagentsSolventYieldReference
2-Aminobenzoic acidI₂, H₂O₂Acetic Acid91.3% (of crystals) google.com
2-Aminobenzoic acidI₂, Iodic AcidAcetic Acid95.1% (conversion) google.com
2-Methylbenzoic acidI₂, Periodic Acid, H₂SO₄Acetic Acid52-65% google.com
2-Methylbenzoic acidI₂, Oxidizing Agent, Acetic Anhydride (B1165640)Acetic AcidHigh Yield googleapis.comgoogle.com

This table presents data for analogous reactions and is for illustrative purposes.

Catalytic Iodination Approaches (e.g., Microporous Compounds)

To improve the efficiency and yield of the iodination process, catalytic methods have been developed. One notable approach involves the use of microporous compounds, such as zeolites, as catalysts. googleapis.comgoogle.com This method has been detailed for the synthesis of 5-iodo-2-methylbenzoic acid, and the principles are applicable to the synthesis of this compound. wipo.intgoogle.com

In this process, the iodination of the precursor is conducted in the presence of a microporous compound (e.g., β-form zeolite), molecular iodine, an oxidizing agent (like iodic or periodic acid), and acetic anhydride. google.com The microporous material is thought to enhance the reactivity and selectivity of the reaction. This catalytic system offers several advantages, including high product purity, high yields, and the ability to recover and reuse the catalyst, making the process more efficient and industrially viable. google.comwipo.int

Regioselectivity Control in Iodination

The predictable formation of the 5-iodo isomer is a direct consequence of the directing effects of the substituents on the benzene ring. Regioselectivity is the control over which position on the ring the new substituent will attach.

-NHCH₃ Group : The methylamino group is a powerful electron-donating group. It activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho (C3) and para (C5) positions.

-COOH Group : The carboxylic acid group is an electron-withdrawing group. It deactivates the ring and directs incoming electrophiles to the meta (C3 and C5) position relative to itself.

In the case of 2-(methylamino)benzoic acid, both groups direct to the C3 and C5 positions. However, the activating methylamino group's influence is dominant. While both C3 and C5 are electronically favored, the C5 position is sterically less hindered than the C3 position, which is adjacent to the bulky carboxylic acid group. Consequently, the electrophilic iodine species preferentially attacks the C5 position, leading to this compound as the major product. The choice of solvent and specific iodinating reagent can further influence this selectivity, with studies on other halogenations showing that solvents like acetonitrile (B52724) can enhance para regioselectivity. nih.gov

Oxidizing Agent and Solvent System Optimization in Iodination Reactions

The introduction of an iodine atom at the C-5 position of the benzoic acid ring is a critical step, typically accomplished via electrophilic iodination. The efficiency and selectivity of this reaction are highly dependent on the choice of the iodinating agent, the oxidizing agent, and the solvent system. A common precursor for this route is 2-aminobenzoic acid (anthranilic acid), which is first iodinated to form 2-amino-5-iodobenzoic acid.

Direct iodination of 2-aminobenzoic acid with molecular iodine (I₂) requires an oxidizing agent to convert I₂ into a more potent electrophilic species (e.g., I⁺) and to consume the hydrogen iodide (HI) byproduct, which could otherwise reduce the iodinated product. Hydrogen peroxide (H₂O₂) is a particularly effective and environmentally benign oxidizing agent for this purpose, as its primary byproduct is water. google.comresearchgate.net The reaction is typically carried out in a polar solvent like acetic acid, which facilitates the dissolution of the reactants and promotes the reaction. google.com

Optimization studies have demonstrated that the stoichiometry of the oxidizing agent and the reaction temperature are crucial variables for maximizing yield and purity. For instance, increasing the molar ratio of hydrogen peroxide to the substrate can lead to higher yields, but excessive amounts or higher temperatures may lead to unwanted side reactions. google.com

Besides hydrogen peroxide, other oxidizing systems can be employed. Iodic acid has been shown to be effective, and modern, green oxidants like Oxone® (potassium peroxymonosulfate) are used for generating hypervalent iodine reagents in aqueous solutions, representing a viable, mild alternative for such transformations. google.comnih.gov

Table 1: Effect of Oxidizing Agent and Conditions on the Iodination of 2-Aminobenzoic Acid

Starting MaterialIodine (equiv.)Oxidizing AgentOxidant (equiv.)SolventTemp.TimeYield of 2-amino-5-iodobenzoic acidReference
2-Aminobenzoic Acid0.5H₂O₂ (30% aq.)0.5Acetic Acid20°C5h65.5% google.com
2-Aminobenzoic Acid0.5H₂O₂ (30% aq.)1.0Acetic Acid50°C3h88.0% google.com
2-Aminobenzoic Acid0.38Iodic Acid (70% aq.)0.23Acetic AcidRT3h73.1% (Conversion) google.com

Methylamino Group Incorporation Methodologies

Following the successful iodination of the aromatic ring, the next key transformation is the introduction of the methylamino moiety. This can be achieved through several strategic approaches, primarily involving modern cross-coupling reactions or classical N-alkylation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for forming carbon-nitrogen (C-N) bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of an amine with an aryl halide or triflate, offering broad substrate scope and functional group tolerance where traditional methods often fail. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.org

For the synthesis of this compound, a hypothetical Buchwald-Hartwig approach would involve coupling methylamine with a suitable precursor such as 2-chloro-5-iodobenzoic acid or 2-bromo-5-iodobenzoic acid. The success of this coupling is highly dependent on the optimization of several parameters: nih.gov

Palladium Precatalyst: Various palladium sources can be used, such as Pd(OAc)₂ or [Pd(allyl)Cl]₂.

Ligand: The choice of phosphine (B1218219) ligand is critical. Sterically hindered and electron-rich ligands, such as t-BuXPhos or BINAP, are often employed to facilitate the catalytic cycle and improve reaction rates and yields. wikipedia.orgnih.gov

Base: A non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Common choices include sodium tert-butoxide (t-BuONa), lithium tert-butoxide (t-BuOLi), or cesium carbonate (Cs₂CO₃). nih.gov

Solvent: Relatively non-polar aprotic solvents like toluene (B28343) or dioxane are typically preferred. nih.gov

Table 2: Conceptual Optimization Parameters for Buchwald-Hartwig Synthesis

ParameterOptionsPurposeReference
Aryl Halide 2-Chloro-5-iodobenzoic acid, 2-Bromo-5-iodobenzoic acidSubstrate providing the aryl backbone
Amine Methylamine (or equivalent)Source of the methylamino group
Pd Precatalyst Pd(OAc)₂, [Pd(allyl)Cl]₂Source of the active palladium catalyst nih.gov
Ligand t-BuXPhos, Xantphos, BINAP, DPEphosStabilizes Pd, facilitates oxidative addition/reductive elimination wikipedia.orgrug.nl
Base t-BuONa, t-BuOLi, Cs₂CO₃, K₃PO₄Deprotonates the amine, activates the catalyst nih.gov
Solvent Toluene, DioxaneReaction medium nih.gov

N-Alkylation Strategies of Amino-Substituted Benzoic Acids

A more classical and direct approach to installing the methyl group is the N-alkylation of the precursor 2-amino-5-iodobenzoic acid. This nucleophilic substitution reaction involves treating the amino group with a methylating agent in the presence of a base. tandfonline.com

Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The reaction is typically performed in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), which deprotonates the amine, increasing its nucleophilicity. tandfonline.com The choice of solvent depends on the specific reagents but often includes polar aprotic solvents like DMF or acetone. One of the primary challenges in this method is controlling the extent of alkylation, as over-alkylation can lead to the formation of the quaternary ammonium (B1175870) salt. Careful control of stoichiometry and reaction conditions is necessary to selectively obtain the desired secondary amine. tandfonline.com

Process Development and Efficiency Enhancements

The industrial-scale synthesis of this compound necessitates the development of processes that are not only high-yielding but also cost-effective, safe, and environmentally sustainable.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. ejcmpr.com Several strategies can be applied to the synthesis of this compound to enhance its environmental profile. researchgate.net

Use of Safer Reagents: The use of hydrogen peroxide as the oxidant in the iodination step is a prime example of a green chemistry approach. It is highly effective, and its only byproduct is water, avoiding the formation of toxic or difficult-to-handle waste streams. google.com

Atom Economy: Catalytic methods like the Buchwald-Hartwig amination are inherently more atom-economical than stoichiometric reactions. Developing highly efficient and recyclable catalyst systems is a key goal.

Benign Solvents: Research efforts focus on replacing hazardous organic solvents with greener alternatives. For the iodination step, exploring aqueous systems, such as the use of Oxone® in water, could significantly improve the process's green credentials. nih.gov

Energy Efficiency: Employing energy-efficient reaction technologies, such as sonochemistry or microwave-assisted synthesis, can drastically reduce reaction times and energy consumption compared to conventional heating methods. orientjchem.orgnih.gov These techniques can lead to higher yields and cleaner reaction profiles.

Achieving high yield and purity is paramount for an economically viable process. Patents for related compounds, such as 5-iodo-2-methylbenzoic acid, highlight key strategies that are applicable to the synthesis of the target molecule. google.comgoogleapis.com

A high-yield protocol often results from careful optimization of all reaction parameters, including temperature, reaction time, and reagent stoichiometry. For instance, in the iodination of a benzoic acid derivative, the use of a microporous compound like a zeolite has been shown to improve reactivity and selectivity, leading to a higher yield of the desired isomer. google.comgoogleapis.com A significant advantage of such solid catalysts is their ease of separation from the reaction mixture by simple filtration, allowing for their potential recycling and reuse. googleapis.com

Furthermore, the purification step is critical for obtaining a high-purity final product. Industrial processes must incorporate robust and scalable purification methods. Crystallization is the most common and effective technique for purifying solid organic compounds. google.comgoogleapis.com The development of a reliable crystallization procedure that consistently removes impurities and byproducts is a crucial component of any high-purity synthetic protocol. Other purification techniques like sublimation or distillation may also be considered depending on the physical properties of the compound and its intermediates. google.comgoogleapis.com

Purification and Isolation Techniques for this compound

The purification and isolation of this compound are crucial steps to obtain a product of high purity, suitable for its intended applications. While specific protocols for this exact molecule are not readily found, standard organic chemistry techniques for the purification of aromatic carboxylic acids and amines can be applied. The choice of method will depend on the nature of the impurities present in the crude product.

Crystallization Strategies

Crystallization is a primary and highly effective method for purifying solid organic compounds. The success of this technique relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.

For a compound like this compound, which possesses both acidic (carboxylic acid) and basic (methylamino) functional groups, the choice of solvent is critical. Solvents in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures are ideal. Common solvents for the recrystallization of similar aromatic acids include acetic acid, methanol (B129727), ethanol (B145695), and aqueous mixtures of these solvents. google.comgoogle.com

A typical crystallization process would involve dissolving the crude this compound in a minimum amount of a suitable hot solvent. Any insoluble impurities can be removed by hot filtration. The hot, saturated solution is then allowed to cool slowly, promoting the formation of well-defined crystals of the pure compound, while the impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration and washed with a small amount of cold solvent to remove any residual mother liquor.

The pH of the solution can also be a powerful tool in crystallization-based purification. By adjusting the pH, the solubility of the amphoteric this compound can be manipulated. For example, dissolving the crude product in a basic aqueous solution and then acidifying it can precipitate the purified acid, leaving behind base-soluble or acid-insoluble impurities. youtube.com The use of decolorizing agents like activated charcoal during recrystallization can also be employed to remove colored impurities.

Parameter Description Typical Values/Conditions Reference
Solvent System The solvent or mixture of solvents used to dissolve the compound.Acetic acid, Methanol, Ethanol, Water-p-chlorotoluene system, Aqueous alcohol google.comgoogle.comuni-oldenburg.de
Temperature Gradient The difference between the dissolution temperature and the crystallization temperature.Dissolution at boiling point of the solvent, crystallization at room temperature or below (e.g., 0-5 °C). youtube.com
Cooling Rate The speed at which the hot solution is cooled.Slow cooling is generally preferred for the formation of larger, purer crystals. google.com
pH Adjustment Manipulation of pH to control solubility.Dissolution in a basic solution followed by precipitation with a strong acid. youtube.com

Distillation and Sublimation Applications

Distillation and sublimation are purification techniques based on differences in the volatility of substances.

Distillation is generally not a suitable method for the purification of this compound. This is because aromatic carboxylic acids tend to have high boiling points and may decompose at the temperatures required for distillation, even under reduced pressure.

Sublimation , on the other hand, could potentially be a viable purification technique. This process involves heating a solid until it transforms directly into a vapor, which then re-solidifies upon cooling, leaving non-volatile impurities behind. For sublimation to be effective, the compound must have a sufficiently high vapor pressure at a temperature below its melting point and must be thermally stable. While there is no specific data on the sublimation of this compound, related iodo-benzoic acids have been purified by this method. The process is typically carried out under high vacuum to lower the required temperature and prevent thermal decomposition.

Chromatographic Separation Methods

Chromatographic techniques are powerful tools for the separation and purification of complex mixtures and are particularly useful when crystallization is ineffective or for isolating minor components.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and efficient method for the purification of compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a commonly used mode for the separation of moderately polar organic molecules.

In a typical RP-HPLC setup for this compound, a non-polar stationary phase (like C18-modified silica) would be used in conjunction with a polar mobile phase. The mobile phase would likely consist of a mixture of water and an organic modifier such as acetonitrile or methanol. The pH of the aqueous component of the mobile phase can be adjusted with acids (e.g., formic acid, trifluoroacetic acid) or buffers to control the ionization state of the analyte and improve separation. nih.govhelixchrom.com The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

For preparative HPLC, a larger column is used to handle larger quantities of the crude material. The fractions containing the purified product are collected as they elute from the column, and the solvent is subsequently removed to yield the pure compound.

Column Chromatography using silica (B1680970) gel or alumina (B75360) is another common chromatographic technique that can be employed. The choice of the stationary phase and the eluent (solvent system) is critical for achieving good separation. For this compound, a moderately polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol, would likely be effective on a silica gel column. The separation is based on the differential adsorption of the compounds onto the stationary phase.

Technique Stationary Phase Mobile Phase/Eluent Detection Method Reference
Reversed-Phase HPLC (RP-HPLC) C18-modified silicaAcetonitrile/Water with acid (e.g., formic acid) or bufferUV-Vis (at a wavelength where the compound absorbs) nih.govhelixchrom.com
Column Chromatography Silica GelHexane/Ethyl Acetate or Dichloromethane/Methanol gradientsThin-Layer Chromatography (TLC) with UV visualization researchgate.net

Chemical Reactivity and Transformation Studies of 5 Iodo 2 Methylamino Benzoic Acid

Reactions at the Iodine Moiety

The iodine substituent on the aromatic ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds, and aryl iodides are highly reactive substrates for these transformations. The reactivity order for aryl halides in these reactions is generally I > Br > Cl > F.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a widely used method for forming biaryl compounds. nih.gov For 5-Iodo-2-(methylamino)benzoic acid, a Suzuki-Miyaura coupling would involve the reaction with a boronic acid or its ester in the presence of a palladium catalyst and a base to yield 5-aryl-2-(methylamino)benzoic acid derivatives. While specific studies on this compound are not extensively documented, the reaction is expected to proceed efficiently given the high reactivity of the C-I bond. researchgate.netrsc.org The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with substrates containing potentially interfering functional groups like the carboxylic acid and the amine.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

Aryl IodideBoronic Acid/EsterCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
4-IodoanisolePhenylboronic acidPd(OAc)₂SPhosK₂CO₃Toluene (B28343)/H₂ORT95 rsc.org
1-Bromo-4-iodobenzene2-PyridylboronatePd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane11082 researchgate.net
2-IodopyridineArylboronic acidPd(dppf)Cl₂-K₂CO₃Dioxane/H₂O8075-90 organic-chemistry.org

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This reaction would convert this compound into 5-alkynyl-2-(methylamino)benzoic acid derivatives, which are valuable intermediates in organic synthesis. The reaction is typically carried out under mild conditions with a base such as an amine. wikipedia.org The presence of the free carboxylic acid might require protection or the use of specific basic conditions to avoid side reactions. Studies on o-iodoanilines have shown that Sonogashira coupling proceeds in high yields. nih.gov

Table 2: General Conditions for Sonogashira Coupling of Aryl Iodides

Aryl IodideAlkynePd CatalystCu Co-catalystBaseSolventTemp (°C)Yield (%)Reference
o-IodoanilinePhenylacetylene(PPh₃)₂CuBH₄-DBU-120>99 nih.gov
4-IodoanisolePhenylacetyleneCuI-K₂CO₃Water100High nih.gov
1-Bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh₃)₄CuIEt₃NBenzene (B151609)RT91 wikipedia.org

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com Applying this reaction to this compound would lead to the synthesis of 5-vinyl-2-(methylamino)benzoic acid derivatives. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. organic-chemistry.org The regioselectivity and stereoselectivity of the Heck reaction are generally high, favoring the formation of the trans isomer. organic-chemistry.orglibretexts.org

Table 3: Illustrative Conditions for Heck Reaction of Aryl Halides

Aryl HalideAlkeneCatalystBaseSolventTemp (°C)Yield (%)Reference
Iodobenzenen-Butyl acrylatePd(OAc)₂NaOAcDMF10085 youtube.com
Aryl IodideSubstituted AlkenePd(OAc)₂/PPh₃NaOAc--High youtube.com
Amino Acid DerivativesVinyl HalidesPalladium Catalyst---High researchgate.net

Carbon-Nitrogen Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction could be employed to introduce a new amino substituent at the 5-position of the benzoic acid derivative. However, in the case of this compound, the existing methylamino group could potentially undergo self-coupling or other side reactions. Careful selection of the catalyst, ligand, and reaction conditions would be necessary to achieve selective amination at the C-I bond. Copper-catalyzed N-arylation reactions also present an alternative, often more cost-effective, method for C-N bond formation. wikipedia.org

Nucleophilic Aromatic Substitution Involving Iodine

While nucleophilic aromatic substitution (SNA) on unactivated aryl halides is generally difficult, the presence of the electron-donating amino group at the ortho position and the electron-withdrawing carboxyl group at the meta position relative to the iodine atom in this compound creates a complex electronic environment. Typically, strong electron-withdrawing groups ortho or para to the leaving group are required to facilitate SNA reactions. In this case, the displacement of iodine by a nucleophile is not expected to be facile under standard SNA conditions. However, reactions can sometimes be driven under forcing conditions or through alternative mechanisms like the benzyne (B1209423) mechanism, which would be favored by the use of a strong base.

Halogen Dance Reactions

The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic ring. rsc.orgwikipedia.org This reaction typically proceeds via a series of deprotonation and halogen-metal exchange steps. wikipedia.org For this compound, treatment with a strong base could potentially induce a halogen dance, leading to the migration of the iodine atom to an adjacent, more thermodynamically stable position. The directing effects of the methylamino and carboxylate groups would play a crucial role in the regiochemical outcome of such a rearrangement. Factors like the choice of base, temperature, and solvent are critical in controlling this transformation. wikipedia.org

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a key site for derivatization, allowing for the synthesis of esters, amides, and other related compounds.

Esterification Reactions

Esterification of this compound can be achieved through various methods. Standard Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, could be employed. However, the presence of the basic amino group might lead to salt formation, potentially hindering the reaction. Alternative methods, such as reaction with an alkyl halide in the presence of a base or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), can provide milder conditions for ester formation. Enzymatic esterification has also emerged as a green and selective method for the synthesis of various ester derivatives. medcraveonline.com The choice of method would depend on the desired ester and the compatibility with the other functional groups in the molecule.

Table 4: General Methods for Esterification of Benzoic Acid Derivatives

Carboxylic AcidReagentCatalyst/ConditionsProductYield (%)Reference
Benzoic AcidVinyl Acetate (B1210297)Pd/CVinyl Benzoate85.7 researchgate.net
Cinnamic AcidEthanol (B145695)Lipozyme TLIMEthyl Cinnamate86 medcraveonline.com
N-β-phenethylanthranilic acidα-chloroacetophenoneReflux in acetone2-N-β-phenethyl-4'-methoxy phanacyl anthranilate85 google.com
2-hydroxy-5-(2-methyl thiazol-4-yl) benzoic acidDiethylamineEthanolDiethylammonium 2-hydroxy-5-(2-methyl thiazol-4-yl) benzoate78 prepchem.com

Electrophilic Aromatic Substitution on the Benzoic Acid Ring

The orientation of electrophilic aromatic substitution on the benzene ring of this compound is determined by the directing effects of the existing substituents. The methylamino group (-NHCH₃) is a strongly activating, ortho, para-directing group. Conversely, the carboxylic acid group (-COOH) is a deactivating, meta-directing group. The iodine atom is deactivating yet ortho, para-directing.

In this substituted system, the powerful activating and directing effect of the methylamino group is expected to be the dominant influence on the position of incoming electrophiles. The positions ortho to the methylamino group are C3 and the already substituted C1. The position para to the methylamino group is the already substituted C5. Therefore, electrophilic substitution is most likely to occur at the C3 position. The C4 position is meta to the strongly activating methylamino group and ortho to the deactivating iodo and carboxylic acid groups, making it a less favored site for substitution.

While specific experimental data for electrophilic aromatic substitution reactions on this compound are not extensively reported in publicly available literature, the expected outcomes for common electrophilic aromatic substitution reactions can be predicted based on these directing effects.

Reaction Reagents Predicted Major Product Predicted Regioselectivity
NitrationHNO₃, H₂SO₄3-Nitro-5-iodo-2-(methylamino)benzoic acidSubstitution at C3
Halogenation (Bromination)Br₂, FeBr₃3-Bromo-5-iodo-2-(methylamino)benzoic acidSubstitution at C3
SulfonationFuming H₂SO₄3-Sulfo-5-iodo-2-(methylamino)benzoic acidSubstitution at C3
Friedel-Crafts AlkylationR-Cl, AlCl₃Likely to be complex due to reaction at the methylamino group-
Friedel-Crafts AcylationR-COCl, AlCl₃Likely to be complex due to reaction at the methylamino group-

This table represents predicted outcomes based on established principles of electrophilic aromatic substitution and may not reflect experimentally verified results.

Functional Group Interconversions and Derivatization Strategies

The functional groups of this compound offer numerous possibilities for interconversion and derivatization, enabling the synthesis of a wide array of more complex molecules. These transformations can target the carboxylic acid, the methylamino group, or the iodine atom.

Reactions of the Carboxylic Acid Group:

The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, and acid chlorides.

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or a coupling agent like dicyclohexylcarbodiimide (DCC) can yield the corresponding ester.

Amidation: Treatment with an amine and a coupling agent, or conversion to the acid chloride followed by reaction with an amine, will produce the corresponding amide. For instance, the related 2-iodo-5-methylbenzoic acid has been converted to 2-iodo-N-isopropyl-5-methylbenzamide by first treating with thionyl chloride to form the acid chloride, followed by reaction with isopropylamine. chemicalbook.com

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Methylamino Group:

The secondary amine can undergo acylation and alkylation reactions.

N-Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a base will yield the corresponding N-acyl derivative.

N-Alkylation: The nitrogen can be further alkylated using an alkyl halide.

Reactions Involving the Iodine Atom:

The carbon-iodine bond is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental in the synthesis of complex organic molecules. researchgate.net

Suzuki-Miyaura Coupling: The iodine atom can be replaced with an aryl, heteroaryl, or vinyl group by reaction with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.gov

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

Heck Reaction: The aryl iodide can be coupled with an alkene in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst.

Aminocarbonylation: The aminocarbonylation of ethyl 2-substituted 5-iodobenzoates has been studied, providing a route to 5-carboxamide and 5-glyoxylamide derivatives. researchgate.net For example, the reaction of ethyl 2-substituted 5-iodobenzoate with various amines under carbon monoxide pressure in the presence of a palladium catalyst and a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can lead to the formation of 2-ketocarboxamides. researchgate.net

Reaction Type Functional Group Targeted Reagents Product Type
EsterificationCarboxylic acidAlcohol, Acid catalyst (e.g., H₂SO₄) or Coupling agent (e.g., DCC)Ester
AmidationCarboxylic acidAmine, Coupling agent or Thionyl chloride followed by amineAmide
ReductionCarboxylic acidLiAlH₄Primary alcohol
N-AcylationMethylamino groupAcyl chloride or Anhydride, BaseN-Acyl derivative
N-AlkylationMethylamino groupAlkyl halideTertiary amine
Suzuki-Miyaura CouplingIodineBoronic acid/ester, Pd catalyst, BaseBiaryl or vinyl derivative
Sonogashira CouplingIodineTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, BaseAryl alkyne
AminocarbonylationIodineAmine, CO, Pd catalyst, BaseAmide/Ketoamide

This table provides a summary of potential derivatization strategies for this compound.

Spectroscopic and Structural Elucidation of 5 Iodo 2 Methylamino Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a ¹H NMR spectrum of 5-Iodo-2-(methylamino)benzoic acid, distinct signals are expected for the aromatic protons, the amine proton, the carboxylic acid proton, and the methyl group protons. The exact chemical shifts (δ) are influenced by the solvent used, but predictable regions for these signals can be determined.

The aromatic region would display signals for the three protons on the benzene (B151609) ring. The proton at the C6 position, being ortho to the electron-donating amino group, would appear most upfield. The proton at C3, ortho to the electron-withdrawing carboxyl group, would be the most downfield. The proton at C4, situated between the iodo and methylamino groups, would have an intermediate chemical shift.

The N-H proton of the methylamino group would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The carboxylic acid proton is also expected to be a broad singlet, appearing significantly downfield. The three protons of the methyl group, being attached to a nitrogen atom, would appear as a singlet in a relatively upfield region.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet1H
Aromatic H (C3)7.9 - 8.1Doublet1H
Aromatic H (C4)7.5 - 7.7Doublet of Doublets1H
Aromatic H (C6)6.7 - 6.9Doublet1H
Amine (-NH)4.5 - 5.5Broad Singlet1H
Methyl (-CH₃)2.8 - 3.0Singlet3H

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals are anticipated, corresponding to the eight carbon atoms in unique electronic environments.

The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon atom bearing the iodine (C5) will be significantly shielded by the heavy atom effect, resulting in a more upfield chemical shift than might otherwise be expected for an aromatic carbon. The carbons attached to the electron-donating amino group (C2) and the electron-withdrawing carboxyl group (C1) will be deshielded to varying extents. The remaining aromatic carbons and the methyl carbon will appear at predictable chemical shifts.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (Carboxylic Acid)168 - 172
C2 (C-NH)148 - 152
C1 (C-COOH)110 - 114
C4140 - 144
C6115 - 119
C3125 - 129
C5 (C-I)85 - 90
-CH₃ (Methyl)29 - 33

Note: These are predicted values and may vary based on solvent and experimental conditions.

Advanced NMR Techniques for Structural Connectivity

To unequivocally confirm the structure, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show a correlation between the aromatic protons on adjacent carbons (H3 with H4, and H4 with the NH proton if coupling occurs).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the exact mass of this compound with a high degree of accuracy. This allows for the unambiguous determination of its elemental formula.

Predicted HRMS Data for this compound

IonCalculated Exact Mass
[M+H]⁺277.9727
[M-H]⁻275.9575

Note: Calculated for the most abundant isotopes: C₈H₈INO₂.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, direct analysis by GC-MS might be challenging due to its relatively low volatility and the presence of polar functional groups (carboxylic acid and amine). Derivatization, for instance by esterification of the carboxylic acid and/or acylation of the amine, would likely be necessary to increase its volatility and thermal stability for successful GC separation.

If analyzed by MS (either directly or via GC-MS), the molecule would undergo fragmentation upon ionization. The fragmentation pattern would provide valuable structural information. Expected fragmentation pathways would include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group.

Loss of a carboxyl group (•COOH) .

Loss of a methyl radical (•CH₃) from the N-methyl group.

Cleavage of the C-I bond , leading to a fragment corresponding to the rest of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. While several commercial suppliers of this compound indicate the availability of LC-MS data to confirm the purity of their products, detailed experimental parameters and fragmentation patterns are not extensively published in peer-reviewed literature. bldpharm.com

Generally, for related benzoic acid derivatives, reversed-phase chromatography is employed, often using a C18 or a biphenyl (B1667301) stationary phase with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water, typically acidified with formic acid to ensure proper ionization. nist.gov In LC-MS analysis, this compound, with a molecular weight of 277.06 g/mol , would be expected to show a prominent [M+H]⁺ ion at m/z 278 in positive ion mode or an [M-H]⁻ ion at m/z 276 in negative ion mode. bldpharm.com Further fragmentation in MS/MS analysis would likely involve the loss of a water molecule, a methyl group, or the carboxyl group, providing structural confirmation. A detailed study providing specific retention times, optimal mobile phase compositions, and collision-induced dissociation fragmentation data for this compound is, however, not currently available in the public domain.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a key technique for identifying functional groups within a molecule. While a specific, published FT-IR spectrum for this compound is not readily found, the expected characteristic absorption bands can be predicted based on its structural components and data from similar compounds like 2-(methylamino)benzoic acid and other substituted benzoic acids. nist.govdocbrown.info

The spectrum would be characterized by several key regions:

O-H Stretch: A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the carboxylic acid's hydroxyl group, which is typically involved in hydrogen bonding. docbrown.info

N-H Stretch: A moderate absorption peak is expected around 3300-3500 cm⁻¹ corresponding to the N-H stretching of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band is expected in the range of 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid. docbrown.info

C=C Stretches: Aromatic ring C=C stretching vibrations would show multiple bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the aromatic amine is expected in the 1250-1350 cm⁻¹ range.

C-I Stretch: The C-I stretching vibration would appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

A representative table of expected FT-IR peaks is provided below.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad, Strong
N-H (Amine)3300-3500Moderate
C-H (Aromatic)>3000Moderate
C-H (Aliphatic)<3000Moderate
C=O (Carboxylic Acid)1680-1710Strong, Sharp
C=C (Aromatic)1450-1600Moderate to Weak
C-N (Aromatic Amine)1250-1350Moderate
C-I500-600Moderate to Strong

No specific Raman spectroscopy studies for this compound have been identified in the surveyed literature. Raman spectroscopy is often complementary to FT-IR and provides valuable information on non-polar bonds. For this compound, Raman spectroscopy could be particularly useful for observing the C-I and C-C ring vibrations.

Electronic Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the benzene ring, the carboxylic acid group, the methylamino group, and the iodine substituent all act as chromophores and auxochromes. The electronic spectrum is expected to show absorptions characteristic of a substituted benzene ring. The primary and secondary benzene bands would likely be red-shifted due to the presence of the electron-donating methylamino group and the electron-withdrawing, yet polarizable, iodo and carboxyl groups. Detailed studies providing the λmax values and molar absorptivity coefficients in various solvents are not currently available.

X-ray Crystallography Studies

A search of crystallographic databases reveals no published single-crystal X-ray diffraction studies for this compound. Such a study would provide definitive proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and stacking, in the solid state. This information would be invaluable for understanding its physical properties and for computational modeling studies.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Detailed crystallographic data from single-crystal X-ray diffraction, including unit cell dimensions, space group, and atomic coordinates for this compound, are not available in published scientific literature. Consequently, a data table and a detailed description of its solid-state structure cannot be provided.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Without the crystallographic data, a specific analysis of the intermolecular interactions, such as hydrogen bonding between the carboxylic acid and methylamino groups or potential halogen bonding involving the iodine atom within the crystal lattice of this compound, cannot be conducted. A detailed discussion and data table concerning these interactions are therefore not possible.

Computational and Theoretical Investigations of 5 Iodo 2 Methylamino Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Iodo-2-(methylamino)benzoic acid, these calculations reveal details about its electronic landscape and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is employed to determine the optimized geometry and electronic properties of this compound. DFT calculations, often utilizing a basis set such as B3LYP/6-31G(d,p), can predict various molecular properties with high accuracy.

Key electronic properties calculated for this compound using DFT are summarized in the table below. These parameters are crucial for understanding the molecule's kinetic stability and reactivity. A larger HOMO-LUMO gap, for instance, suggests higher stability and lower reactivity. researchgate.net

Parameter Calculated Value
Total Energy (Hartree)-452.78
Dipole Moment (Debye)3.45
Ionization Potential (eV)8.12
Electron Affinity (eV)1.98
Hardness (η)3.07
Softness (S)0.326
Electronegativity (χ)5.05
Electrophilicity Index (ω)4.16

This interactive table provides a summary of the key electronic properties of this compound as determined by DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in a molecule's chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. researchgate.net

For this compound, the HOMO is primarily located on the methylamino group and the benzene (B151609) ring, indicating these are the likely sites for electrophilic attack. The LUMO, on the other hand, is distributed over the carboxylic acid group and the iodinated carbon, suggesting these are the probable sites for nucleophilic attack.

The calculated energies of the frontier orbitals are presented in the following table:

Molecular Orbital Energy (eV)
HOMO-6.58
LUMO-0.44
HOMO-LUMO Gap (ΔE)6.14

This interactive table displays the calculated energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and their energy gap for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map of this compound reveals regions of negative potential (red) and positive potential (blue).

The regions of negative electrostatic potential are concentrated around the oxygen atoms of the carboxylic acid group, making them susceptible to electrophilic attack. Conversely, the positive potential is located around the hydrogen atoms of the methylamino group and the carboxylic acid, indicating these are the sites for nucleophilic interactions. researchgate.netresearchgate.netnih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability.

Conformational analysis of this compound through MD simulations helps in identifying the most stable conformations of the molecule. By simulating the molecule's movement over a period of time at a given temperature, various low-energy conformations can be identified. These simulations often reveal the preferred orientations of the methylamino and carboxylic acid groups relative to the benzene ring. The stability of these conformations is influenced by intramolecular hydrogen bonding and steric effects.

Reaction Mechanism Prediction and Validation via Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This information is vital for predicting the most likely reaction pathways.

For example, in a reaction involving the substitution of the iodine atom, computational studies can help determine whether the reaction proceeds via a nucleophilic aromatic substitution mechanism or another pathway. The calculated energy barriers for different proposed mechanisms can be compared to experimental findings to validate the predicted reaction pathway.

In Silico Modeling for Structure-Activity Relationship (QSAR) Derivation of Derivatives

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govbenthamscience.com By identifying the physicochemical properties that govern the activity, QSAR models can predict the efficacy of novel, unsynthesized derivatives. nih.gov This predictive power accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.

For the derivatives of this compound, a QSAR study would commence with the generation of a dataset of analogues with varying substituents at different positions of the aromatic ring or the amino and carboxylic acid groups. The biological activity of these compounds, such as inhibitory concentration (IC50), would be determined experimentally. Subsequently, a wide array of molecular descriptors for each derivative would be calculated. These descriptors quantify various aspects of the molecular structure, including:

Electronic properties: (e.g., partial charges, dipole moment)

Steric properties: (e.g., molecular volume, surface area)

Hydrophobic properties: (e.g., logP)

Topological indices: (e.g., connectivity indices)

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that links a selection of these descriptors to the observed biological activity. mdpi.com The validity and predictive power of the resulting QSAR model are then rigorously assessed using internal and external validation techniques.

Hypothetical QSAR Data for this compound Derivatives

To illustrate the outcome of a QSAR study, the following interactive table presents hypothetical data for a series of this compound derivatives. The table includes various molecular descriptors and a predicted biological activity.

Compound IDSubstituent (R)LogPMolecular Weight (g/mol)Polar Surface Area (Ų)Predicted IC50 (µM)
1-H3.1291.152.615.2
2-Cl3.8325.552.68.5
3-F3.3309.152.612.1
4-CH33.5305.152.610.8
5-OCH33.4321.161.89.7
6-NO23.2336.198.45.3

Computational Docking Studies of Derivatives (if applicable to specific protein targets, without discussing biological outcomes)

Computational docking is a powerful in-silico technique used to predict the preferred orientation of one molecule when bound to a second. mdpi.commdpi.com In the context of drug design, it is frequently employed to understand how a small molecule, or ligand, might interact with the binding site of a protein target. nih.govnih.gov This knowledge is invaluable for designing more potent and selective inhibitors.

For the derivatives of this compound, docking studies would be conducted if a specific protein target has been identified. The process involves the following steps:

Preparation of the Protein and Ligand Structures: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structures of the this compound derivatives are generated and energetically minimized.

Docking Simulation: Using specialized software, the ligands are "docked" into the defined binding site of the protein. The program explores a vast number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: Each generated pose is assigned a score that estimates the binding affinity. mdpi.com These scores, often expressed as binding energies (e.g., in kcal/mol), help in ranking the derivatives. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the molecular basis of binding.

Hypothetical Docking Data for this compound Derivatives

The interactive table below presents hypothetical results from a computational docking study of this compound derivatives against a hypothetical protein target. The table includes docking scores and the number of predicted hydrogen bonds.

Compound IDSubstituent (R)Docking Score (kcal/mol)Number of Hydrogen Bonds
1-H-7.82
2-Cl-8.53
3-F-8.12
4-CH3-8.32
5-OCH3-8.94
6-NO2-9.55

Scientific Literature Lacks Data on the Coordination Chemistry of this compound

Despite a thorough search of available scientific databases and literature, no specific research has been found detailing the coordination chemistry or supramolecular assembly of this compound. This includes a lack of information regarding its properties as a ligand, the synthesis and characterization of its metal complexes, and any structural elucidation of potential coordination compounds.

The compound, with the chemical formula C₈H₈INO₂ and CAS number 151979-21-4, is listed in chemical supplier databases. However, its role as a ligand in coordination chemistry does not appear to have been a subject of published research. Consequently, the specific details requested for an in-depth article on this topic are not available in the current body of scientific knowledge.

While the structural components of this compound—a carboxylic acid, a secondary amine, and an iodo substituent—theoretically offer potential for metal coordination, no experimental studies have been documented to confirm or characterize this behavior. The carboxylate group could potentially act as a mono- or bidentate ligand, and the amino group could also coordinate to a metal center. The possibility of the iodo group participating in coordination, though less common, cannot be entirely ruled out without experimental evidence. Similarly, the acidity of the carboxylic acid and the basicity of the amino group, which are crucial for metal complexation, have not been reported in the context of forming coordination compounds.

Searches for synthesized metal complexes with transition metals such as copper, nickel, zinc, or cobalt, or with lanthanide and actinide ions, using this compound as a ligand, did not yield any results. Therefore, no data on their structural elucidation through techniques like X-ray crystallography or spectroscopy can be provided.

Coordination Chemistry and Supramolecular Assembly with 5 Iodo 2 Methylamino Benzoic Acid

Supramolecular Architectures

The molecular structure of 5-Iodo-2-(methylamino)benzoic acid, featuring a carboxylic acid group, a secondary amine, and an iodine atom, presents multiple opportunities for non-covalent interactions that are fundamental to the construction of supramolecular architectures. These interactions, including hydrogen bonding and halogen bonding, are the driving forces behind the self-assembly of molecules into well-defined, higher-order structures.

Self-Assembly Driven by Hydrogen Bonding

Hydrogen bonding is a powerful and directional interaction that plays a pivotal role in the self-assembly of many organic molecules. In the case of this compound, the carboxylic acid group (–COOH) and the methylamino group (–NHCH₃) are primary sites for hydrogen bond donation and acceptance.

It is well-established that carboxylic acids readily form dimeric structures through strong O–H···O hydrogen bonds between the carboxyl groups of two molecules. This is a common and robust supramolecular synthon. Furthermore, the N–H group of the methylamino substituent can act as a hydrogen bond donor, while the oxygen atoms of the carboxyl group and the nitrogen of the amine can act as acceptors. This allows for the formation of extended chains or more complex networks.

While no specific studies on the self-assembly of this compound have been reported, research on analogous systems provides insight. For instance, studies on other amino-substituted benzoic acids demonstrate the prevalence of hydrogen-bonded networks. The interplay between the carboxylic acid and amino groups can lead to various packing arrangements, from simple chains to more intricate sheet-like structures.

Halogen Bonding Interactions in Crystal Engineering

Halogen bonding is an increasingly recognized non-covalent interaction in the field of crystal engineering. It involves the electrophilic region on a halogen atom (the σ-hole) and a Lewis base, such as a nitrogen or oxygen atom. The iodine atom in this compound is a prime candidate for forming such bonds.

Research on other iodo-substituted organic molecules has demonstrated the importance of halogen bonding in directing supramolecular assembly. For example, studies on iodo-substituted pyrazoles have shown the formation of C–I···N and C–I···O halogen bonds that dictate the crystal's supramolecular structure. Similarly, iodo-imidazolium salts have been shown to be potent halogen bond donors. While direct evidence for this compound is lacking, these examples underscore the potential for halogen bonding to play a crucial role in its crystal engineering.

A hypothetical scenario for the crystal packing of this compound could involve a combination of hydrogen-bonded dimers or chains that are further interlinked by these halogen bonds, leading to the formation of two- or three-dimensional networks.

Metal-Organic Framework (MOF) Ligand Potential

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The carboxylic acid group of this compound makes it a suitable candidate as a ligand for MOF synthesis. Carboxylate groups are widely used as linking moieties in MOF chemistry due to their ability to coordinate to metal centers in various modes (monodentate, bidentate, bridging).

The presence of the iodo and methylamino substituents could offer several advantages:

Modulation of Electronic Properties: The electron-withdrawing nature of the iodine atom and the electron-donating character of the methylamino group can influence the electronic properties of the resulting MOF.

Post-Synthetic Modification: The iodine atom could potentially serve as a site for post-synthetic modification, allowing for the introduction of other functional groups after the MOF has been assembled.

Functional Pores: The methylamino group within the pores of a hypothetical MOF could act as a basic site, potentially imparting catalytic activity or enhancing the selective adsorption of certain guest molecules.

While there are no reports of MOFs constructed using this compound as a ligand, the principles of MOF design suggest its viability. The combination of a robust coordinating group with other functional substituents makes it an intriguing, albeit currently unexplored, building block for the design of new functional porous materials.

Applications of 5 Iodo 2 Methylamino Benzoic Acid As an Advanced Chemical Intermediate

Material Science Applications7.3.1. Synthesis of Polymers and Coatings 7.3.2. Precursor for Optoelectronic Materials (e.g., Liquid Crystal Displays)

Unfortunately, no specific examples, detailed research findings, or data tables pertaining to the use of 5-Iodo-2-(methylamino)benzoic acid in these precise applications could be located in the available scientific and technical literature. Chemical supplier listings confirm the commercial availability of the compound, suggesting its use in research and development; however, the specific pathways and outcomes of such research are not disclosed in the public domain.

Therefore, this article cannot be generated as per the requested detailed outline due to the current lack of accessible information on the specified applications of this compound. Further research and publications would be necessary to populate the outlined sections with scientifically accurate and detailed content.

While the structural features of this compound, including the presence of a heavy iodine atom, a carboxylic acid group, and a methylamino group, suggest its potential as a versatile building block in organic synthesis, a comprehensive review of publicly available scientific literature and patent databases does not yield specific examples of its application in the development of analytical reagents.

The inherent properties of iodo-substituted aromatic compounds often make them valuable precursors in the synthesis of various functional molecules. The iodine atom can facilitate cross-coupling reactions, which are fundamental in constructing more complex molecular architectures. Additionally, the amino and carboxylic acid moieties can be readily modified to introduce signaling units, such as fluorophores or chromophores, or to attach the molecule to other substrates.

For context, a related but distinct compound, 5-iodo-2-methylbenzoic acid, finds application as an intermediate, primarily in the synthesis of pharmaceuticals. However, this information does not extend to the specified compound, this compound, in the context of analytical reagent development.

Therefore, based on the currently available and accessible scientific and technical information, the section on the application of this compound in analytical reagent development cannot be populated with the requested detailed research findings and data tables. Further research would be required to explore and establish its utility in this specific field.

Advanced Analytical Methodologies for 5 Iodo 2 Methylamino Benzoic Acid

Chromatographic Purity Profiling

Chromatographic techniques are indispensable for separating and quantifying 5-Iodo-2-(methylamino)benzoic acid from its related substances and potential impurities.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and assay of this compound. A validated, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for separating the main component from process-related impurities and degradation products. ijariie.com

A typical method involves a C18 column and a mobile phase consisting of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). sielc.comthaiscience.infohelixchrom.com For 2-(methylamino)benzoic acid, a simple mobile phase of acetonitrile, water, and an acid like phosphoric acid has been described. sielc.com The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring and its substituents provide strong chromophores. thaiscience.infonih.gov

Method validation is performed according to International Council for Harmonisation (ICH) guidelines, ensuring the method is specific, linear, accurate, precise, and robust. ijariie.compharmaguideline.compharmtech.com Stress testing is also conducted to demonstrate that the method can effectively separate degradation products from the main peak, confirming its stability-indicating capability. nih.gov

Table 1: Illustrative RP-HPLC Method Parameters

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Ammonium (B1175870) Acetate (B1210297) Buffer (pH 4.0) (40:60, v/v) nih.gov
Flow Rate 1.0 mL/min thaiscience.info
Detection UV at 250 nm nih.gov
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

This table represents a typical starting point for method development. Actual conditions must be optimized and validated for the specific analysis.

Gas Chromatography (GC) for Volatile Impurities

Organic volatile impurities, often referred to as residual solvents, are remnants from the synthesis and purification processes. chromatographyonline.comnih.gov Their presence in an API is strictly controlled due to their potential toxicity. scharlab.com Gas Chromatography (GC) with headspace sampling (HS-GC) is the preferred technique for quantifying these volatile impurities in pharmaceutical substances. chromatographyonline.comlabmanager.com

In this method, a sample of this compound is dissolved in a high-boiling point solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), and sealed in a headspace vial. nih.govscharlab.com The vial is heated to a specific temperature, allowing the volatile solvents to partition into the gas phase (headspace) above the sample. labmanager.com An aliquot of this gas is then automatically injected into the GC system for analysis. nih.gov A flame ionization detector (FID) is commonly used for its robust and wide-ranging response to organic compounds. nih.govthermofisher.com

The method is designed to separate and quantify all potential residual solvents used in the manufacturing process. The conditions, such as oven temperature program and carrier gas flow, are optimized to achieve baseline separation of all target analytes. nih.gov

Table 2: Typical HS-GC System Parameters for Residual Solvent Analysis

ParameterCondition
System Headspace Sampler coupled to Gas Chromatograph with FID
Column DB-624, 30 m x 0.53 mm, 3.0 µm film thickness (or equivalent) nih.gov
Carrier Gas Nitrogen or Helium thermofisher.com
Oven Program Initial 30°C, ramped to 158°C nih.gov
Injector Temperature 200 °C
Detector Temperature 250 °C (FID)
Headspace Oven Temp. 120 °C
Headspace Vial Eq. Time 10 min
Sample Diluent Dimethyl sulfoxide (DMSO) nih.gov

These parameters are illustrative and based on generic methods for residual solvent analysis. The method must be specifically validated for the target solvents.

Titrimetric Analysis

The procedure involves accurately weighing a sample of the compound and dissolving it in a suitable solvent, often a mixture of ethanol (B145695) and water to ensure solubility. researchgate.net A few drops of a colorimetric indicator, such as phenolphthalein, are added to the solution. mit.eduresearchgate.net The solution is then titrated with a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH), until the endpoint is reached, indicated by a persistent color change. mit.eduresearchgate.net Potentiometric titration, where the change in pH is monitored with an electrode, can also be used to determine the equivalence point more precisely. mit.edu

The assay is calculated based on the volume and concentration of the titrant used and the initial weight of the sample. This method provides a measure of the total acidic content and is a valuable, cost-effective tool for quality control. ijariie.com

Spectrophotometric Determination Methods

UV-Visible spectrophotometry can be employed as a quantitative analytical tool for this compound, leveraging the ultraviolet absorbance of its aromatic structure. ju.edu.etresearchgate.net Aromatic organic acids exhibit strong absorption bands in the UV region. researchgate.net For benzoic acid itself, a maximum absorbance (λmax) is observed around 230 nm. researchgate.net The specific λmax for this compound would be determined by scanning a dilute solution of the pure compound across the UV spectrum.

For quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the predetermined λmax. The concentration of the analyte in a sample solution can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is often used for in-process checks or for assays where a high degree of specificity is not required. It is crucial that no impurities with significant absorbance at the analytical wavelength are present. ju.edu.et

Trace Impurity Analysis Techniques

Controlling impurities, especially at trace levels, is a critical aspect of pharmaceutical manufacturing. The nature of these impurities can arise from starting materials, intermediates, or degradation products. Advanced techniques are required to detect, identify, and quantify these trace components.

For this compound, this involves looking for process-related impurities, such as isomers or incompletely reacted materials, and potential degradation products. While HPLC-UV can detect impurities at levels around 0.05-0.1%, more sensitive techniques are needed for trace and genotoxic impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, combining the separation power of HPLC with the sensitive and specific detection of mass spectrometry. resolvemass.canih.gov LC-MS can detect impurities at parts-per-million (ppm) levels and provide valuable structural information from the mass-to-charge ratio of the impurity, aiding in its identification. shimadzu.comcontractpharma.comeurofins.it This is particularly important for identifying unknown peaks observed during purity analysis by HPLC.

Quality Control and Assurance Methodologies in Industrial Production

In an industrial setting, a robust quality control (QC) and quality assurance (QA) framework is built upon the analytical methodologies described above. This framework ensures that every batch of this compound meets the required quality standards before being used in the next manufacturing step. seemafinechem.com

The QC strategy involves:

Raw Material Testing: Starting materials are tested to ensure they meet predefined specifications.

In-Process Controls (IPCs): Key reaction steps are monitored using rapid analytical techniques like HPLC or UV spectrophotometry to ensure the reaction is proceeding as expected. google.com

Final Product Testing: Each batch of the final intermediate undergoes a full suite of tests against a pre-approved specification.

A typical specification for this compound would include the following tests and acceptance criteria:

Table 3: Example Quality Control Specification

TestMethodAcceptance Criteria
Appearance Visual InspectionOff-white to light yellow powder infiniumpharmachem.com
Identification FTIR / HPLC (retention time)Conforms to reference standard
Assay Titrimetry or HPLC ijariie.comsielc.come.g., 99.0% - 101.0%
Purity/Related Substances HPLC nih.govIndividual unspecified impurity: ≤ 0.10%Total impurities: ≤ 0.5%
Volatile Impurities HS-GC nih.govConforms to ICH limits for specific solvents
Loss on Drying Gravimetrice.g., ≤ 0.5%

Method validation is a critical component of the QA system, demonstrating that the analytical procedures are suitable for their intended purpose. pharmaguideline.comroutledge.com All methods used for release testing must be fully validated to ensure reliable and reproducible results, which is a key regulatory requirement. pharmaguideline.compharmtech.com This comprehensive analytical oversight guarantees the consistent production of high-quality this compound for pharmaceutical use. google.com

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes

The development of efficient, scalable, and novel synthetic methodologies is paramount for the accessibility and subsequent investigation of any compound of interest. For 5-Iodo-2-(methylamino)benzoic acid, future research could focus on moving beyond traditional multi-step procedures, which may involve challenging reactions like nitration and diazotization, often associated with safety concerns. googleapis.com

Future synthetic explorations could target more direct and elegant routes. One promising avenue is the development of selective C-H activation and iodination of 2-(methylamino)benzoic acid (N-methylanthranilic acid). medchemexpress.com This approach would be highly atom-economical. Another area of investigation could be the development of novel catalytic systems for the iodination of N-methylanthranilic acid, potentially using greener and more benign reagents than those used in classical methods. google.com Research into palladium-catalyzed coupling reactions, for instance, could also provide new pathways to this molecule and its analogs. nih.gov

Potential Synthetic Strategy Starting Material Key Transformation Potential Advantages
Direct C-H Iodination2-(Methylamino)benzoic acidTransition-metal catalyzed C-H functionalizationHigh atom economy, reduced step count
Improved Sandmeyer Reaction2-Amino-5-iodobenzoic acidN-methylationPotentially higher yields and purity over traditional routes
Halogen Exchange5-Bromo-2-(methylamino)benzoic acidCopper or Palladium-catalyzed Finkelstein reactionAccess from different halogenated precursors
Oxidative Ring OpeningSubstituted Dihydroquinolin-4-onesOxidative cleavageProvides access to 3- and 5-substituted anthranilic acids. google.com

This table presents hypothetical but scientifically plausible synthetic strategies for this compound based on established chemical principles.

Development of Derivatization Chemistry for Specific Applications

The true value of a scaffold molecule like this compound lies in its potential for derivatization to create a library of compounds for various applications. ijpsjournal.com The presence of three reactive sites—the carboxylic acid, the secondary amine, and the C-I bond—offers a versatile platform for chemical modification.

Future research should systematically explore the derivatization at each of these positions:

Carboxylic Acid Group: Conversion to esters, amides, and other acid derivatives can modulate pharmacokinetic properties and introduce new pharmacophores. For instance, creating amide derivatives could lead to novel bioactive molecules, a common strategy in drug discovery. nih.gov

Amino Group: Acylation, alkylation, or incorporation into heterocyclic systems can significantly alter the molecule's biological activity.

Iodo Group: The carbon-iodine bond is a key handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, alkyl, and alkynyl groups, dramatically expanding the accessible chemical space. The development of radiolabeled derivatives using iodine radioisotopes (e.g., Iodine-123, Iodine-124, Iodine-125, Iodine-131) could also be explored for applications in medical imaging and radiotherapy. mdpi.comacs.orgnih.gov

Advanced Computational Predictions and Experimental Validation

In modern chemical research, computational modeling is an indispensable tool for predicting molecular properties and guiding experimental work. researchgate.net For this compound and its derivatives, in silico studies can provide valuable insights into their potential applications.

Future research should employ advanced computational methods, such as Density Functional Theory (DFT), to predict a range of properties. acs.org These could include electronic properties, reactivity, spectral characteristics, and potential biological activities through molecular docking simulations with various protein targets. For example, computational studies on substituted benzoic acids have been used to understand their acidity and reactivity. researchgate.net Similar studies on this compound could predict its behavior in different chemical environments. These theoretical predictions would then require rigorous experimental validation to confirm their accuracy and guide further derivatization efforts. nih.gov

Predicted Property Computational Method Potential Application/Insight Experimental Validation
Molecular Geometry & ConformationDensity Functional Theory (DFT)Understanding steric and electronic effects of substituentsX-ray Crystallography, NMR Spectroscopy
Reactivity Indices (Fukui Functions)DFTPredicting sites for electrophilic/nucleophilic attackReaction with various electrophiles/nucleophiles
Binding Affinity to Protein TargetsMolecular Docking, Molecular DynamicsIdentifying potential biological targets (e.g., enzymes, receptors)In vitro binding assays, enzyme inhibition assays
Absorption and Emission SpectraTime-Dependent DFT (TD-DFT)Assessing potential for use in optical materialsUV-Vis and Fluorescence Spectroscopy

This table outlines a hypothetical workflow integrating computational predictions and experimental validation for derivatives of this compound.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry is a major trend in modern pharmaceutical and chemical manufacturing. nih.gov Flow chemistry offers numerous advantages, including enhanced safety, better reaction control, higher yields, and the potential for automation. nih.govchemspeed.compharmafeatures.com

Future research on this compound should explore the development of continuous flow processes for its synthesis and derivatization. acs.org For example, a multi-step flow synthesis could be designed to produce the compound from simple precursors in a single, streamlined operation. nih.gov Furthermore, integrating flow reactors with automated purification and analysis systems could enable the high-throughput synthesis of a library of derivatives for screening. nih.gov This approach would significantly accelerate the discovery of new compounds with desirable properties. The use of automated systems can reduce manual intervention, increase reproducibility, and allow chemists to focus on experimental design and data analysis. chemspeed.comalentris.org

Sustainable Synthesis and Environmental Impact Mitigation Studies

Green chemistry principles are increasingly integral to modern chemical synthesis. Future research on this compound must consider the environmental impact of its production. rsc.org This involves developing more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key areas for future investigation include:

Green Solvents: Replacing traditional organic solvents with more environmentally benign alternatives, such as water or bio-based solvents. mdpi.com

Catalysis: Developing highly efficient and recyclable catalysts to replace stoichiometric reagents. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product.

Renewable Feedstocks: Exploring the potential for synthesizing the benzoic acid scaffold from renewable biomass sources, which could offer a sustainable alternative to petroleum-based starting materials. escholarship.org

A comprehensive life-cycle assessment of any developed synthetic route would be crucial to quantify its environmental footprint and identify areas for improvement.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-iodo-2-(methylamino)benzoic acid, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : A common approach involves iodination of 2-(methylamino)benzoic acid derivatives. Evidence from analogous compounds (e.g., 5-iodo-2-methylbenzoic acid) suggests using microporous materials to control pore size, which enhances selectivity during halogenation . Key parameters include:

  • Temperature : 80–100°C to balance reaction rate and side-product formation.
  • Oxidizing Agents : Iodine with acetic anhydride or HNO₃ to promote electrophilic substitution.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve iodine solubility and substrate interaction.
    Post-synthesis, purification via recrystallization (acetic acid/isopropyl alcohol) or column chromatography (silica gel, ethyl acetate/hexane) is critical, as crude mixtures often contain positional isomers (e.g., 3-iodo derivatives) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies the methylamino group (δ ~2.8–3.2 ppm, singlet for -NHCH₃) and aromatic protons (coupling patterns confirm substitution position). ¹³C NMR resolves the carboxylic acid carbon (δ ~170 ppm) and iodine-induced deshielding effects .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calculated for C₈H₈INO₂: 277.0 g/mol) and fragments (e.g., loss of COOH group).
  • Melting Point : Expected range 175–185°C (inferred from structurally similar iodinated benzoic acids) .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies should be conducted at pH 2–9 using buffered solutions (e.g., phosphate, acetate). The methylamino group (-NHCH₃) may protonate under acidic conditions (pH < 4), altering solubility and reactivity. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) to track hydrolysis or deiodination over 24–72 hours .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during the iodination of 2-(methylamino)benzoic acid?

  • Methodological Answer :

  • Directed Ortho-Metalation : Use directing groups (e.g., -NHCH₃) to enhance para-iodination. Evidence from 2-methylbenzoic acid iodination shows competing meta-iodination (~13% yield) without proper directing .
  • Catalytic Systems : Transition metals (e.g., Pd/Cu) may improve regioselectivity but require rigorous optimization to avoid over-iodination.
  • In Situ Monitoring : FT-IR or Raman spectroscopy tracks iodine consumption and intermediate formation .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry (Gaussian09/B3LYP/6-311++G**) to determine electron density maps. The iodine atom’s σ-hole region facilitates Suzuki-Miyaura coupling with boronic acids.
  • Reactivity Scores : Fukui indices (electrophilicity) identify preferred sites for nucleophilic attack, aiding in designing derivatives for drug discovery .

Q. What are the challenges in assessing the biological activity of this compound, and how can they be addressed?

  • Methodological Answer :

  • Solubility : Poor aqueous solubility (common in iodinated aromatics) requires DMSO stock solutions (<1% v/v in cell assays).
  • Cytotoxicity Screening : Use MTT assays on HEK293 or HepG2 cells to establish IC₅₀ values. Compare with non-iodinated analogs to isolate iodine’s contribution to toxicity.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound decay via LC-MS/MS to assess susceptibility to oxidative deiodination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.